1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-15(27)17-7-4-8-18(13-17)31(28,29)26-11-5-6-16(14-26)12-21-24-22(25-30-21)19-9-2-3-10-20(19)23/h2-4,7-10,13,16H,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJBUOFMUQUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring , a piperidine moiety , and a sulfonyl group . The presence of the 2-fluorophenyl substituent enhances its biological activity. The molecular formula is , with a molecular weight of approximately 393.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which may lead to reduced proliferation of cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Biological Activity Data
| Activity Type | IC50 (µM) | Target | Source |
|---|---|---|---|
| Anticancer | 7.4 | PI3Kδ | |
| Antitubercular | <0.5 | Mtb | |
| Antimicrobial | 0.25 | S. aureus |
Case Studies
Several studies have investigated the biological activity of similar compounds containing the oxadiazole moiety:
- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against various types of cancers .
- Antimicrobial Efficacy : Research has shown that oxadiazole derivatives possess strong antibacterial properties. For instance, compounds with piperidine and sulfonamide groups showed enhanced activity against drug-resistant strains of bacteria .
- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications in the oxadiazole ring and the piperidine structure significantly affect the biological potency of these compounds. Substitutions at specific positions can enhance binding affinity to target proteins involved in disease processes .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : The oxadiazole derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have indicated that similar compounds can modulate signaling pathways associated with cancer progression .
- Antimicrobial Properties : Research indicates that derivatives of oxadiazoles exhibit antimicrobial activity. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial cell walls .
Pharmacology
The pharmacological profile of this compound is being investigated for various receptor interactions:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to 1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone have been identified as allosteric modulators of GPCRs. These interactions can lead to enhanced receptor activity and therapeutic effects in metabolic disorders .
Chemical Biology
The compound serves as an important intermediate in the synthesis of other biologically active molecules:
- Synthesis of Novel Compounds : The unique functional groups present in this compound allow for further derivatization, making it a valuable precursor in the development of new pharmaceuticals .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound is compared to structurally related derivatives (Table 1), focusing on heterocyclic cores, substituents, and functional groups.
Table 1: Structural Comparison of Analogs
Functional and Pharmacological Differences
- Fluorine Position : The target compound’s 2-fluorophenyl group may offer superior target binding compared to the 4-fluorophenyl analog () due to optimized steric and electronic effects. Meta-substitution (2-fluoro) reduces steric hindrance in planar aromatic systems, enhancing interactions with hydrophobic enzyme pockets .
- Sulfonyl Group: The sulfonyl linkage in the target compound improves aqueous solubility and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., ). This feature is critical for bioavailability and membrane permeability .
- Heterocyclic Core : Replacing oxadiazole with triazole () introduces a sulfur atom, increasing molecular weight and lipophilicity. Triazoles often exhibit different metabolic stability and kinase selectivity profiles .
Physicochemical Properties
- Solubility and pKa: The sulfonyl group in the target compound lowers pKa (-0.60), enhancing ionization at physiological pH and improving solubility compared to non-sulfonated derivatives (e.g., ’s analog with pKa -0.60 but lower polarity) .
- Thermal Stability : The target compound’s predicted boiling point (~583°C, extrapolated from ) suggests stability under high-temperature conditions, advantageous for synthetic scalability .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-((3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone?
Methodological Answer: The synthesis involves multi-step organic transformations. A plausible route includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative under acidic conditions .
- Step 2: Alkylation of piperidine using the oxadiazole-methyl intermediate, followed by sulfonylation with 3-acetylphenylsulfonyl chloride in the presence of a base like triethylamine .
- Step 3: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and validation using LC-MS and H/C NMR.
Key Considerations:
- Optimize reaction time and temperature for cyclization to avoid side products like open-chain nitriles.
- Use anhydrous conditions during sulfonylation to prevent hydrolysis of the sulfonyl chloride .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Combine complementary analytical techniques:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve the 3D structure, particularly the orientation of the sulfonyl and oxadiazole groups. Compare bond lengths/angles with similar derivatives (e.g., C–S bond: ~1.76 Å in sulfonamides) .
- NMR Spectroscopy:
- H NMR: Verify the piperidine ring protons (δ 1.5–2.8 ppm) and acetyl group (singlet at δ 2.5 ppm).
- F NMR: Confirm the fluorophenyl substituent (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (e.g., CHFNOS: calculated 453.1164) .
Q. What are the key reactivity patterns of the 1,2,4-oxadiazole and sulfonyl groups in this compound?
Methodological Answer:
- 1,2,4-Oxadiazole:
- Sulfonyl Group:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Scenario: Discrepancy in piperidine ring conformation (chair vs. boat) between solution-state NMR and solid-state X-ray data.
- Resolution:
- Perform VT-NMR (Variable Temperature) to assess conformational flexibility in solution.
- Use DFT Calculations (e.g., B3LYP/6-31G*) to compare energy minima of conformers with experimental data .
- Cross-validate with IR Spectroscopy : Chair conformers show distinct C–H out-of-plane bending modes (~750 cm) .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins.
- Salt Formation: React the sulfonyl group with NaOH to generate a sodium sulfonate salt, improving aqueous solubility.
- Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) at critical micelle concentrations (CMC: ~0.01 mM) .
- Validation: Measure solubility via UV-Vis spectroscopy at λ (e.g., 270 nm for the acetyl group) and confirm stability over 24h .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis:
- Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Modify the piperidine ring to azetidine or morpholine for steric/electronic effects .
- In Silico Modeling:
- Validation: Cross-correlate computational predictions with enzyme inhibition assays (IC) .
Q. What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate impurities. Detect at 254 nm (oxadiazole) and 220 nm (sulfonyl).
- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 453 → 321 [loss of SO]).
- Limits: Achieve ≤0.1% sensitivity using calibration curves for known byproducts (e.g., des-fluoro analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
